N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” is a complex organic compound that belongs to the class of heterocyclic compounds . It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Synthesis and Reactivity
Naphthalene and thiophene derivatives are known for their varied applications in scientific research. A study by Aleksandrov et al. (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its conversion to corresponding thioamide, which highlights the potential of these compounds in chemical synthesis and material science research Aleksandrov & El’chaninov, 2017.
Applications in Organic Electronics
Naphthalene diimide (NDI) copolymers, which include thiophene, have been investigated for their potential in organic electronics, particularly in organic field-effect transistors (OFETs). Durban et al. (2010) found that the crystallinity and electron mobility in such polymers can be significantly improved by increasing the thiophene content Durban, Kazarinoff, & Luscombe, 2010.
Antimicrobial and Antitumor Applications
The combination of naphthalene and thiophene units in molecular structures has been explored for antimicrobial and antitumor applications. A study by Goněc et al. (2016) on N-alkoxyphenylhydroxynaphthalenecarboxamides demonstrated significant antimycobacterial activity, indicating potential in developing new therapeutic agents Goněc et al., 2016.
Material Science and Polymer Research
In material science, these compounds are explored for enhancing the properties of polymers. Javadi et al. (2015) synthesized polyamides containing thiazole and naphthalene units, which exhibited high refractive indices and thermal stability, making them suitable for advanced material applications Javadi, Najjar, Bahadori, Vatanpour, Malek, Abouzari‐Lotf, & Shockravi, 2015.
Sensor Technology and Chemosensors
Naphthalene and thiazole derivatives have been investigated for their use in sensor technology. The study by Gosavi-Mirkute et al. (2017) on naphthoquinone-based chemosensors showcased their utility in detecting transition metal ions, which is crucial in environmental monitoring and analytical chemistry Gosavi-Mirkute, Patil, Lande, Chakravarty, Gejji, Satpute, & Salunke-Gawali, 2017.
Mechanism of Action
Target of Action
It’s worth noting that thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been found to be effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, depending on the specific therapeutic property they exhibit .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways, again depending on the specific therapeutic property they exhibit .
Result of Action
Thiophene derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific therapeutic properties .
Properties
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS2/c21-17(16-6-3-9-22-16)20-18-19-15(11-23-18)14-8-7-12-4-1-2-5-13(12)10-14/h1-11H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCPCUHBDRRGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.